molecular formula C22H24N4O2S3 B12151438 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12151438
M. Wt: 472.7 g/mol
InChI Key: JKNYQVUDXJFPDE-ATVHPVEESA-N
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Description

3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines several functional groups, including thiazolidine, pyrido[1,2-a]pyrimidine, and thiomorpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions One common approach starts with the preparation of the thiazolidine ring, followed by the formation of the pyrido[1,2-a]pyrimidine core

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting cyclopentanone with thiourea under acidic conditions to yield 3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidine.

    Pyrido[1,2-a]pyrimidine Core: This core structure can be synthesized by reacting 2-aminopyridine with an appropriate aldehyde or ketone under reflux conditions.

    Introduction of Thiomorpholine Group: The final step involves the nucleophilic substitution reaction where the thiomorpholine group is introduced to the pyrido[1,2-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine and thiomorpholine moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiomorpholine and pyrido[1,2-a]pyrimidine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests that it may have activity against certain diseases, possibly through inhibition of specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in organic reactions. Its unique properties may offer advantages in specific applications such as coatings or polymers.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The thiazolidine and pyrido[1,2-a]pyrimidine moieties may play a key role in binding to these targets, while the thiomorpholine group could influence the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidine: Shares the thiazolidine ring but lacks the pyrido[1,2-a]pyrimidine and thiomorpholine groups.

    7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: Contains the pyrido[1,2-a]pyrimidine and thiomorpholine groups but lacks the thiazolidine ring.

Uniqueness

The uniqueness of 3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of multiple functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H24N4O2S3

Molecular Weight

472.7 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[(7-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H24N4O2S3/c1-14-6-7-18-23-19(24-8-10-30-11-9-24)16(20(27)25(18)13-14)12-17-21(28)26(22(29)31-17)15-4-2-3-5-15/h6-7,12-13,15H,2-5,8-11H2,1H3/b17-12-

InChI Key

JKNYQVUDXJFPDE-ATVHPVEESA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCSCC5)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCSCC5)C=C1

Origin of Product

United States

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